3,5-Dimethyl-4-nitrophenol
Overview
Description
3,5-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline solid with a distinct bitter taste. This compound is known for its limited solubility in water but is easily soluble in organic solvents such as ethanol and ether . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically exert their effects through the donation of a proton from the phenolic hydroxyl group, which can disrupt cellular processes . The presence of the nitro group and the methyl groups may influence the compound’s interactions with its targets .
Biochemical Pathways
It is known that nitrophenols can interfere with cellular respiration and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dimethyl-4-nitrophenol are not well-studied. As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage through oxidative stress and disruption of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol. The process begins with dissolving 3,5-dimethylphenol in a suitable solvent, such as methanol, and cooling the solution to 0°C. Sodium nitrate is then added portion-wise to the solution. After the reaction is complete, the mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with sodium bicarbonate solution, dried over sodium sulfate, and purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
3,5-Dimethyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Similar nitro group but lacks the methyl groups, affecting its solubility and reactivity.
2,4-Dimethyl-6-nitrophenol: Different substitution pattern, leading to variations in chemical properties.
Uniqueness: 3,5-Dimethyl-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitro groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
3,5-Dimethyl-4-nitrophenol (DMNP) is an organic compound with significant biological activity, primarily due to its structural characteristics that include both methyl and nitro groups. This article explores the biological mechanisms, toxicity, microbial degradation, and potential applications of DMNP, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C8H9NO3
- CAS Number : 5344-97-8
- Appearance : Yellow crystalline solid
- Solubility : Limited in water; soluble in organic solvents like ethanol and ether
DMNP is part of the nitrophenol family, which is known for its reactivity and biological significance. The presence of the nitro group allows DMNP to engage in various biochemical interactions within living organisms.
The biological activity of DMNP is primarily attributed to its ability to donate protons from the phenolic hydroxyl group. This action can disrupt cellular processes by interfering with enzyme functions and metabolic pathways:
- Enzyme Interaction : DMNP can inhibit enzymes involved in cellular respiration and other metabolic processes, leading to oxidative stress and potential cellular damage.
- Biochemical Pathways : It is known to affect several biochemical pathways, including those related to oxidative phosphorylation and electron transport chains.
Toxicity and Safety
DMNP exhibits toxicity that can lead to adverse effects on human health and the environment:
- Toxicological Studies : Research indicates that DMNP can cause cellular damage through oxidative stress mechanisms. Its toxicity profile suggests that exposure may lead to complications such as liver damage or neurotoxicity .
- Regulatory Status : Due to its hazardous nature, regulatory agencies monitor compounds like DMNP for their environmental impact and human health risks.
Microbial Degradation
Microbial degradation studies have highlighted the potential for certain bacterial strains to metabolize DMNP:
- Degradation Pathways : Research indicates that Burkholderia sp. strain SJ98 can utilize 3-methyl-4-nitrophenol (a breakdown product of DMNP) as a carbon source. The degradation process involves initial conversion to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage occurs .
Degradation Product | Enzyme Involved | K_m Value (μM) |
---|---|---|
MBQ | PnpA (Monooxygenase) | 20.3 ± 2.54 |
MHQ | PnpB (1,4-Benzoquinone Reductase) | Not specified |
This microbial activity suggests a potential for bioremediation strategies in environments contaminated with nitrophenols.
Case Studies
- Antimicrobial Activity :
-
Enzymatic Studies :
- Research focusing on the enzymatic breakdown of nitrophenols has demonstrated that specific enzymes are crucial for the catabolism of compounds like DMNP. The pnpABA1CDEF gene cluster has been implicated in this process, showcasing the adaptability of microbial systems in degrading toxic compounds .
Applications in Research and Industry
DMNP is not only significant for its biological activity but also for its applications in various fields:
- Chemical Synthesis : It serves as an intermediate in synthesizing various organic compounds.
- Pharmaceutical Research : Ongoing studies are exploring its potential as a pharmaceutical intermediate due to its reactive nature.
- Industrial Uses : DMNP is utilized in producing dyes, pigments, and other industrial chemicals .
Properties
IUPAC Name |
3,5-dimethyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLPWOHLKRXZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201606 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-97-8 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYL-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.